molecular formula C15H10ClNO4 B12740422 8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione CAS No. 120260-17-5

8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione

Cat. No.: B12740422
CAS No.: 120260-17-5
M. Wt: 303.69 g/mol
InChI Key: QDSJPBLAYQSKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[73003,7]dodeca-1(9),3(7)-diene-6,10-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione typically involves multiple steps, including the formation of the tricyclic core and the introduction of the 3-chlorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of advanced analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), ensures the quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity. Detailed studies on the molecular targets and pathways involved are essential for understanding the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione include:

  • 2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one
  • Pyrrolo[2,3-f]indazole derivatives

Uniqueness

The uniqueness of 8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[73003,7]dodeca-1(9),3(7)-diene-6,10-dione lies in its specific tricyclic structure and the presence of the 3-chlorophenyl group

Properties

CAS No.

120260-17-5

Molecular Formula

C15H10ClNO4

Molecular Weight

303.69 g/mol

IUPAC Name

8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione

InChI

InChI=1S/C15H10ClNO4/c16-8-3-1-2-7(4-8)11-12-9(5-20-14(12)18)17-10-6-21-15(19)13(10)11/h1-4,11,17H,5-6H2

InChI Key

QDSJPBLAYQSKPM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(C3=C(N2)COC3=O)C4=CC(=CC=C4)Cl)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.